
(3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone, also known as MMMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMMP is a heterocyclic compound that contains both morpholine and pyrazole rings.
Mecanismo De Acción
The mechanism of action of (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in cancer cells. This compound has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. This compound has also been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects, including antitumor, anti-inflammatory, and antioxidant properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been shown to exhibit antioxidant activity, which may contribute to its protective effects against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone in lab experiments is its relatively simple synthesis method, which allows for large-scale production. This compound is also stable under a range of conditions, making it suitable for use in various experiments. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone. One potential direction is the development of this compound-based anticancer drugs, which may be more effective and less toxic than current treatments. Another direction is the synthesis of this compound derivatives with improved properties, such as increased selectivity or potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as material science and catalysis.
Métodos De Síntesis
The synthesis of (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone involves the reaction of 4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde with 3-methylmorpholine in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the final product using a reducing agent. The synthesis method of this compound is relatively simple and can be performed on a large scale.
Aplicaciones Científicas De Investigación
(3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. In material science, this compound has been used as a precursor for the synthesis of metal complexes and coordination polymers. In catalysis, this compound has been used as a ligand for transition metal catalysts, exhibiting high catalytic activity in various reactions.
Propiedades
IUPAC Name |
(3-methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-8-7-15-4-3-13(8)10(14)9-5-11-12(2)6-9/h5-6,8H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQTULJLFNOKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7511127.png)
![[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511129.png)
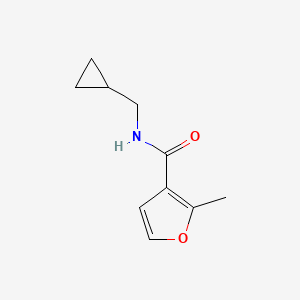
![N-[(3-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511156.png)
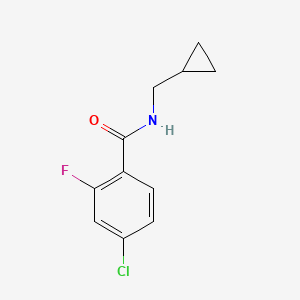
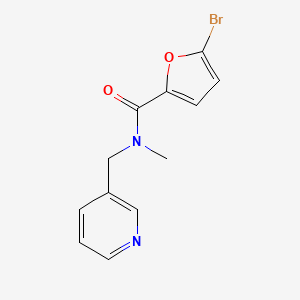
![N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511178.png)
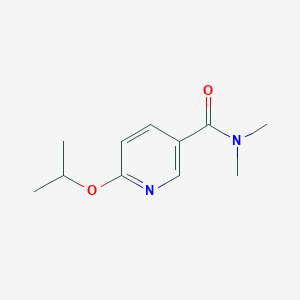
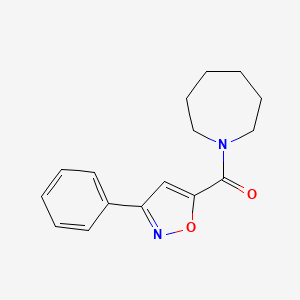
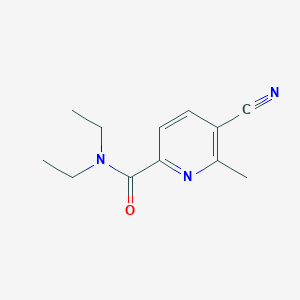


![(7-Methylimidazo[1,2-a]pyridin-2-yl)-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511229.png)